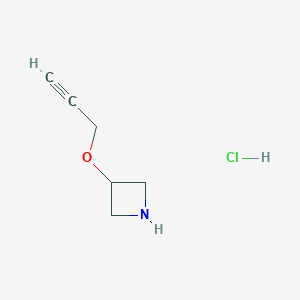

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

Description

Propriétés

IUPAC Name |

3-prop-2-ynoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-3-8-6-4-7-5-6;/h1,6-7H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERYWYWIDHFMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380571-75-4 | |

| Record name | 3-(prop-2-yn-1-yloxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and research applications, supported by data tables and relevant case studies.

Target of Action

The compound interacts with various biological targets, including receptors and enzymes. Similar compounds have demonstrated high affinity for multiple receptors, suggesting a potential for diverse biological effects.

Mode of Action

Like other triazole derivatives, this compound can act as both hydrogen bond acceptors and donors. This dual capability allows it to modulate the activity of enzymes and receptors effectively.

Biochemical Analysis

This compound can influence several biochemical pathways, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biomolecules suggests it may play a role in modulating enzyme activity and cellular signaling pathways.

Cellular Effects

Research indicates that this compound can affect cell signaling pathways and gene expression. It has been observed to alter the phosphorylation states of target proteins, which is crucial for regulating cellular functions.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, it was found to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests a potential application in cancer therapy.

Case Study 2: Antimicrobial Effects

Another investigation highlighted the compound's antimicrobial activity against several bacterial strains. It demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent .

Research Applications

The compound's unique properties make it suitable for various scientific research applications:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine : Explored as a precursor for developing pharmaceuticals targeting various diseases.

- Industry : Utilized in producing specialty chemicals and materials .

Applications De Recherche Scientifique

Central Nervous System Disorders

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride has shown potential as a therapeutic agent for central nervous system (CNS) disorders. Its structural similarity to other azetidine derivatives suggests it may act as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating neurotransmitter levels and neuronal signaling pathways. PDE inhibitors are often explored for their neuroprotective effects and ability to enhance cognitive function .

Cancer Research

Recent studies have indicated that azetidine derivatives, including this compound, may exhibit anticancer properties. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation makes it a candidate for further investigation in oncology .

Case Study 1: PDE Inhibition and Neuroprotection

A study published by the Royal Society of Chemistry examined the effects of azetidine derivatives on PDE activity in neuronal cell lines. The findings suggested that these compounds could significantly inhibit PDE activity, leading to increased levels of cyclic AMP (cAMP), which is critical for neuronal survival and function .

Case Study 2: Anticancer Activity

In a separate investigation focused on the antiproliferative effects of azetidine derivatives, researchers found that this compound demonstrated significant cytotoxicity against specific cancer cell lines. The study highlighted the compound's potential to induce apoptosis through the activation of caspase pathways .

Summary Table of Applications

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| CNS Disorders | PDE inhibition | Neuroprotection, cognitive enhancement |

| Cancer Research | Induction of apoptosis | Antiproliferative effects |

Comparaison Avec Des Composés Similaires

Structural Comparison

The structural uniqueness of 3-(prop-2-yn-1-yloxy)azetidine hydrochloride lies in its propargyloxy group , which distinguishes it from other azetidine derivatives. Below is a comparison with analogous compounds:

Key Observations :

Key Observations :

Méthodes De Préparation

Stepwise Preparation Methods

Synthesis of 3-Hydroxyazetidine Intermediate

A well-documented method for preparing 3-hydroxyazetidine hydrochloride, which serves as a key intermediate, involves the reaction of benzylamine with epichlorohydrin under controlled temperature conditions (0–5 °C) in aqueous medium. This step forms a benzyl-protected 3-hydroxyazetidine derivative with high purity and yield:

| Step | Reagents & Conditions | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|

| 1 | Benzylamine + Epichlorohydrin, 0–5 °C, 12 h | 89 | >96 | Cooling prevents side reactions |

| 2 | Intermediate + Na2CO3, reflux in acetonitrile | 86 | >95 | Cyclization to 1-benzyl-3-hydroxyazetidine |

| 3 | Hydrogenation with Pd/C, HCl in methanol | 90 | >98 | Removes benzyl protecting group, forms HCl salt |

This method is characterized by a short production period, high yields, and low energy consumption, with purity confirmed by HPLC analysis at each step.

Introduction of the Propargyloxy Group

The propargyloxy substituent (prop-2-yn-1-yloxy) can be introduced via nucleophilic substitution of the hydroxy group on the azetidine ring using propargyl bromide or propargyl chloride under basic conditions. Copper-catalyzed propargylic amination methods have also been explored to enhance enantioselectivity and yield.

A recent study employing copper catalysis with various ligands demonstrated the optimization of propargylic amination reactions using amine hydrochloride salts, which can be adapted to azetidine derivatives:

| Entry | Ligand | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2 | L2 | 3 | 91 | 23 |

| 7 | L7 | 7 | 74 | 80 |

| 12 | L7 (15 mol %) | 3 | 75 | 87 |

Copper salts also influence the reaction efficiency:

| Entry | Copper Salt | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cu(CH3CN)4BF4 | 3 | 71 | 80 |

| 4 | CuCl | 4 | 76 | 84 |

| 7 | Cu(OAc)2·H2O | 5 | 58 | 68 |

These data indicate that ligand L7 with CuCl or Cu(CH3CN)4BF4 yields high conversion and enantiomeric excess, suggesting optimal conditions for propargyloxy substitution on azetidine hydrochloride salts.

Formation of 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride

Following the propargylation step, the product is typically converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or similar solvents. This step improves the compound’s stability and facilitates purification by precipitation.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Insights

- The benzylamine/epichlorohydrin route provides a robust and scalable method for preparing hydroxyazetidine intermediates with excellent purity and yield, suitable for further functionalization.

- Copper-catalyzed propargylic amination offers a modern, enantioselective approach to introduce the propargyloxy group, with ligand and copper salt choice significantly impacting yield and stereoselectivity.

- Reduction of azetidin-3-ols to azetidines can be efficiently achieved using sodium borohydride in polar aprotic solvents, but care must be taken to avoid ring cleavage or side reactions at elevated temperatures.

- The hydrochloride salt formation step is critical for isolating the final product with high purity and stability, typically achieved by hydrogen chloride treatment in methanol.

Summary Table: Key Parameters in Preparation of this compound

Q & A

Basic: What are the recommended methods for synthesizing 3-(prop-2-yn-1-yloxy)azetidine hydrochloride, and how can purity be validated?

Synthesis typically involves nucleophilic substitution between azetidine derivatives and propargyl bromide, followed by HCl salt formation. For example, azetidine-3-ol can react with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyloxy group. The hydrochloride salt is then precipitated using HCl gas or aqueous HCl .

Purity Validation:

- HPLC/MS : Confirm molecular mass and detect impurities.

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl).

- 1H/13C NMR : Assess structural integrity (e.g., propargyl proton signals at δ ~2.5 ppm and azetidine ring protons at δ ~3.5–4.0 ppm) .

Basic: How can the crystal structure of this compound be determined?

Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement and ORTEP-III for visualization. Key steps:

- Grow crystals via slow evaporation (e.g., in ethanol/water).

- Collect data on a diffractometer (Mo/Kα radiation).

- Refine anisotropic displacement parameters and validate geometry (e.g., azetidine ring puckering) using WinGX .

Example Metric : Bond length between the azetidine nitrogen and the propargyl oxygen should align with typical C–O–C ether linkages (~1.42 Å) .

Advanced: How does this compound modulate neuroinflammatory pathways in microglial cells?

The compound inhibits NLRP3 inflammasome activation via:

- NF-κB suppression : Reduces phosphorylation of IκBα, blocking nuclear translocation.

- ROS scavenging : Attenuates mitochondrial ROS, preventing NLRP3 priming.

- Caspase-1 inhibition : Decreases IL-1β maturation (confirmed via ELISA/Western blot in LPS-stimulated BV2 cells) .

Experimental Design : - In vitro model : BV2 microglia treated with LPS (1 µg/mL) + compound (10–100 µM).

- Controls : Include MCC950 (NLRP3 inhibitor) and ROS scavengers (e.g., NAC).

- Key endpoints : IL-1β secretion, caspase-1 activity, and mitochondrial ROS (measured via MitoSOX) .

Advanced: How to resolve contradictions in reported IC₅₀ values for this compound across different neuroprotection studies?

Discrepancies may arise from:

- Cell line variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y vs. BV2).

- Assay conditions : Varying LPS concentrations (0.1–1 µg/mL) or exposure times (6–24 hr).

- Endpoint specificity : MTT vs. LDH assays measure distinct cytotoxicity pathways.

Methodological Mitigation : - Standardize protocols (e.g., MTT assay at 24 hr post-treatment).

- Include positive controls (e.g., minocycline for anti-inflammatory effects) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Freely soluble in water (>50 mg/mL) and DMSO. Avoid prolonged storage in aqueous buffers (pH >7) to prevent hydrolysis of the propargyl ether.

- Stability : Store at –20°C in anhydrous form. Stability in cell culture media (≤48 hr at 37°C) should be confirmed via LC-MS .

Advanced: What strategies optimize the compound’s blood-brain barrier (BBB) penetration for in vivo neuroprotection studies?

- Pro-drug design : Esterify the hydrochloride salt to enhance lipophilicity (e.g., tert-butyl ester).

- Pharmacokinetic profiling : Measure logP (target ~1–2) and plasma protein binding (equilibrium dialysis).

- In vivo validation : Use LC-MS/MS to quantify brain-to-plasma ratio in rodent models after oral/IP administration .

Basic: How to distinguish this compound from structural analogs using spectroscopic methods?

- IR Spectroscopy : Propargyl C≡C stretch at ~2120 cm⁻¹.

- 13C NMR : Acetylenic carbons at δ ~75–80 ppm (sp-hybridized).

- MS/MS Fragmentation : Look for loss of HCl (m/z –36) and propargyloxy group (m/z –69) .

Advanced: What computational models predict the compound’s binding affinity to NLRP3 or NF-κB targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.